molecular formula C15H11ClN2O3 B11046454 6-chloro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

6-chloro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11046454
M. Wt: 302.71 g/mol
InChI Key: VBXPCGFGEYODQW-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is a complex organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid and an amine derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction involving a pyridine derivative and an appropriate coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of 6-chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

6-Chloro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique therapeutic effects.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

6-chloro-4-oxo-N-pyridin-4-yl-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H11ClN2O3/c16-9-1-2-13-11(7-9)12(19)8-14(21-13)15(20)18-10-3-5-17-6-4-10/h1-7,14H,8H2,(H,17,18,20)

InChI Key

VBXPCGFGEYODQW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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